REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[F:6][C:7]([F:18])([C:14]([F:17])([F:16])[F:15])[CH2:8][CH2:9][CH2:10][CH2:11]C#N.[OH2:19]>>[F:6][C:7]([F:18])([C:14]([F:17])([F:16])[F:15])[CH2:8][CH2:9][CH2:10][C:11]([OH:2])=[O:19]
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Name
|
|
Quantity
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350 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
5,5,6,6,6-pentafluorohexanecarbonitrile
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Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
FC(CCCCC#N)(C(F)(F)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred for 3 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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by heating
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Type
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TEMPERATURE
|
Details
|
under reflux for 12 hours
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Duration
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12 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
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EXTRACTION
|
Details
|
was then extracted three times with dichloromethane
|
Type
|
WASH
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Details
|
The combined organic layers were washed with water and saturated aqueous sodium chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCC(=O)O)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95.8 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |